

The Chemical Architecture of Dactylyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dactylyne

Cat. No.: B1669761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactylyne is a naturally occurring acetylenic dibromochloro ether, first isolated from the sea hare *Aplysia dactylomela*. This unique halogenated C15 metabolite has garnered significant interest due to its notable biological activity as a potent inhibitor of drug metabolism. This technical guide provides a comprehensive overview of the chemical structure of **Dactylyne**, including detailed spectroscopic and crystallographic data, alongside the experimental protocols for its isolation, characterization, and pharmacological assessment. Its mechanism of action, particularly its effect on cytochrome P450 enzymes, is also explored, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Dactylyne is a structurally complex marine natural product characterized by a nine-membered ether ring, a terminal enyne group, and multiple halogen substitutions.

Systematic Name and Formula

- IUPAC Name: (2R,3R,5S,6S)-3-bromo-2-[(Z)-3-bromopent-2-enyl]-5-chloro-6-[(E)-pent-2-en-4-ynyl]oxane[1]
- Molecular Formula: C₁₅H₁₉Br₂ClO

- CAS Number: 55306-12-2

Physicochemical Properties

A summary of the key physicochemical and analytical properties of **Dactylyne** is presented in Table 1.

Property	Value	Reference
Molecular Weight	410.57 g/mol	
Exact Mass	407.9491 Da	
Elemental Analysis	C, 43.88%; H, 4.66%; Br, 38.92%; Cl, 8.63%; O, 3.90%	
Melting Point	62.2-63.3 °C	
Optical Rotation	$[\alpha]^{25D} -36^\circ$ (c 15.2, CHCl ₃)	

Spectroscopic and Crystallographic Data

The definitive structure of **Dactylyne** was elucidated through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon skeleton and the relative stereochemistry of **Dactylyne**. The proton (¹H) and carbon-13 (¹³C) NMR spectral data are summarized in Table 2.

¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not explicitly available in search results	Data not explicitly available in search results

Note: While the use of NMR spectroscopy was cited in the structural elucidation of **Dactylyne**, the specific chemical shift values are not detailed in the provided search results. Access to the

original publication by Schmitz et al. (1975) is required for this data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of **Dactylyne**.

- High-Resolution Mass Spectrometry: Observed m/z 407.94890, Calculated for $C_{15}H_{19}Br_2ClO$: 407.94911

X-ray Crystallography

The absolute stereochemistry of **Dactylyne** was unequivocally established by single-crystal X-ray diffraction.

Crystallographic Parameter	Value	Reference
Crystal System	Orthorhombic	
Space Group	P2 ₁ 2 ₁ 2 ₁	
Unit Cell Dimensions	a = 8.788(2) Å, b = 12.1383(8) Å, c = 15.752(4) Å	

Biological Activity: Inhibition of Drug Metabolism

Dactylyne has been identified as a potent inhibitor of drug metabolism, specifically targeting the enzymatic processes responsible for the biotransformation of xenobiotics.

In Vivo Effects on Pentobarbital Metabolism

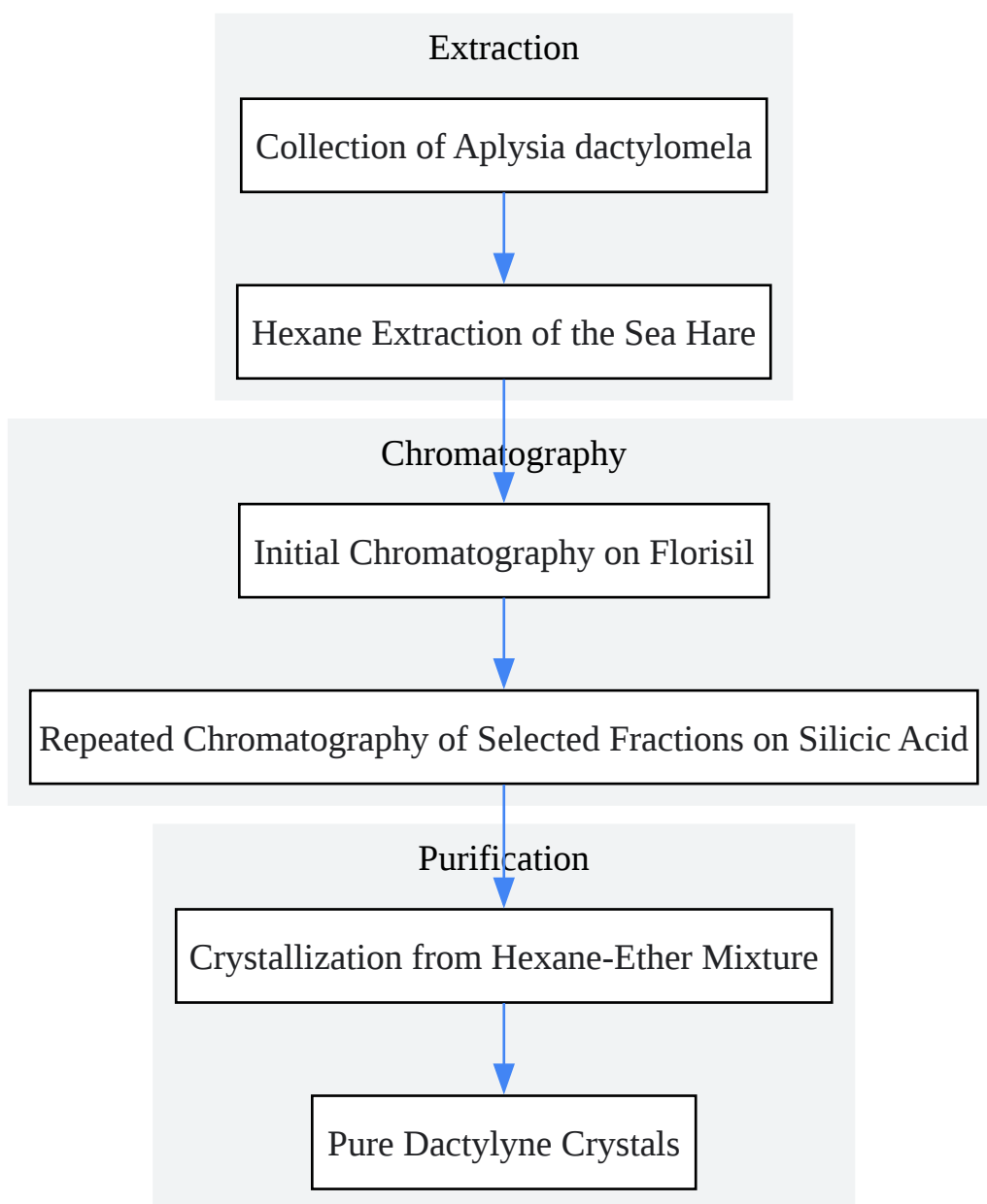
The primary characterized biological activity of **Dactylyne** is its ability to prolong the hypnotic effects of pentobarbital by inhibiting its metabolic clearance.

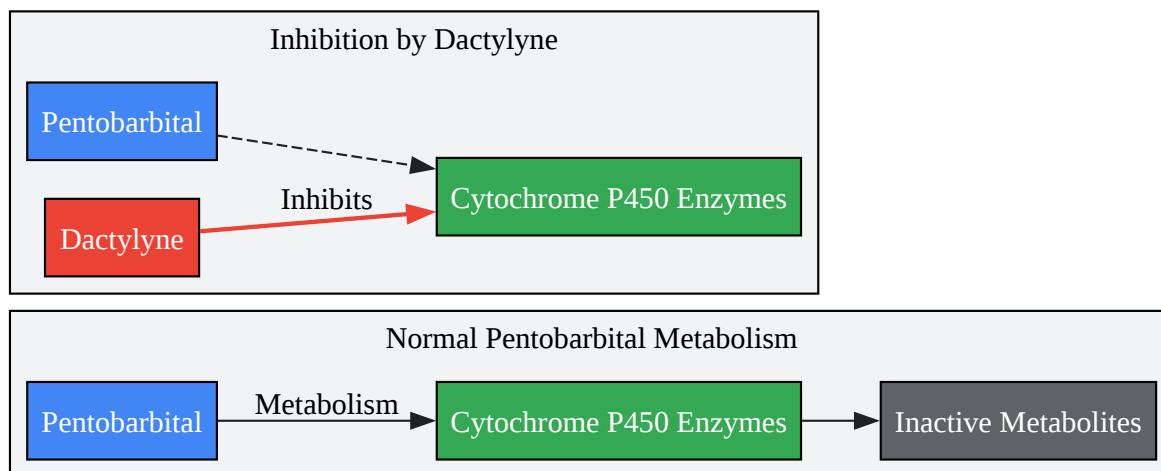
Parameter	Value	Reference
Dosage	25 mg/kg (intraperitoneal) in mice	
Effect	Prolonged pentobarbital-induced sleep time by over 10 hours	
Mechanism	Inhibition of pentobarbital metabolism, leading to a several-fold increase in its elimination half-life	
Toxicity	Nontoxic up to 200 mg/kg (intravenous)	

Experimental Protocols

Isolation of Dactylne from Aplysia dactylomela

The following is a generalized protocol based on the initial discovery of **Dactylne**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Chemical Architecture of Dactylne: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669761#what-is-the-chemical-structure-of-dactylne>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com